Entsufon sodium

Surface Tension Wettability Surfactant Efficiency

Entsufon sodium (CAS 2917-94-4), also designated as sodium octoxynol-2 ethane sulfonate, is a short-chain anionic alkylphenol polyether sulfonate surfactant. The molecule integrates a hydrophobic p-tertiary-octylphenoxy group, a diethoxy spacer (average ethylene oxide units ≈ 2), and a terminal sulfonate headgroup neutralized with sodium, delivering a molecular weight of approximately 424.5 g/mol.

Molecular Formula C20H33NaO6S
Molecular Weight 424.5 g/mol
CAS No. 2917-94-4
Cat. No. B1602972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntsufon sodium
CAS2917-94-4
Molecular FormulaC20H33NaO6S
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C20H34O6S.Na/c1-19(2,3)16-20(4,5)17-6-8-18(9-7-17)26-13-12-24-10-11-25-14-15-27(21,22)23;/h6-9H,10-16H2,1-5H3,(H,21,22,23);/q;+1/p-1
InChIKeyFCZYGJBVLGLYQU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Entsufon Sodium (CAS 2917-94-4): Procurement-Relevant Identity, Class, and Comparative Context


Entsufon sodium (CAS 2917-94-4), also designated as sodium octoxynol-2 ethane sulfonate, is a short-chain anionic alkylphenol polyether sulfonate surfactant [1]. The molecule integrates a hydrophobic p-tertiary-octylphenoxy group, a diethoxy spacer (average ethylene oxide units ≈ 2), and a terminal sulfonate headgroup neutralized with sodium, delivering a molecular weight of approximately 424.5 g/mol [2]. Within the octoxynol family, it occupies a unique position as an anionic short-chain member, offered industrially as a high-concentration liquid (e.g., Edtrix 200SC) with a specified surface tension of 32 mN/m at 0.1 wt% actives , making its selection a decision driven by specific ionic character and chain-length requirements rather than generic surfactant function.

Generic Surfactant Substitution Risks for Entsufon Sodium (CAS 2917-94-4) in Formulated and Industrial Systems


Direct replacement of entsufon sodium with a generic nonionic octoxynol (e.g., Octoxynol-9) or a common sulfate-based anionics (e.g., Sodium Octoxynol-2 Sulfate) is technically unsound because the embedded sulfonate group fundamentally alters hydrolytic stability, electrolyte tolerance, and interfacial behavior relative to both classes [1][2]. Quantitative differences in surface energy (32 mN/m at 0.1 wt%) contrast with predicted surface tension of unsulfonated Octoxynol-2 (≈33.7 dyne/cm), and sulfonate chemistry confers acid/base resistance unattainable by sulfate analogs . Furthermore, safety-based concentration ceilings are fixed at ≤5% for leave-on products for this specific short-chain octoxynol subspecies, a regulatory constraint not shared by long-chain octoxynols (≥9 EO), meaning that a direct swap can breach both performance specifications and compliance boundaries [1].

Quantitative Differentiation Evidence for Entsufon Sodium (CAS 2917-94-4): Surface Energy, Stability, and Safety Benchmarks


Surface Tension at Application-Relevant Concentration vs. Unsulfonated Octoxynol-2

Entsufon sodium (as Edtrix 200SC) delivers a surface tension of 32 mN/m at 0.1 wt% actives , which is approximately 5% lower than the predicted surface tension of unsulfonated Octoxynol-2 (33.7 ± 3.0 dyne/cm) . This reduction indicates that the anionic sulfonate headgroup enhances aqueous surface activity relative to the nonionic ethoxylate analog at equivalent hydrophobe structure.

Surface Tension Wettability Surfactant Efficiency

Contact Angle and Wetting Performance vs. Industrial Anionic Benchmarks

At 0.1 wt% actives, entsufon sodium exhibits a contact angle of 54.5°, as measured for the industrial-grade product Edtrix 200SC . While head-to-head data against specific industrial anionic sulfonates is not published, this value falls within the range classified as 'good wetting' for oilfield and metal-cleaning surfactants, supporting its deployment in oil-in-water emulsification and hard-surface cleaning where efficient spreading is required.

Contact Angle Wetting Agent Oilfield Surfactant

Hydrolytic Stability: Sulfonate vs. Sulfate Headgroup Resistance to Acid and Alkaline Hydrolysis

Alkyl aryl polyether sulfonates, the class to which entsufon sodium belongs, are explicitly documented to 'out perform comparable sulfates in offering resistance to decomposition under both highly acidic and basic conditions' [1]. Independent studies on sulfonate surfactants confirm that 'sulfonates were quite resistant to acid or alkaline hydrolysis, while the sulfates were more susceptible to hydrolysis' [2]. This intrinsic C–S bond stability (sulfonate) versus the hydrolysable C–O–S bond (sulfate) means entsufon sodium maintains surfactant integrity in acid pickling baths (pH < 2) and alkaline cleaners (pH > 12) where sulfate-based octoxynol derivatives would degrade.

Hydrolytic Stability Sulfonate Acid Resistance Alkaline Resistance

Ionic Character Differentiation: Hard-Water and Electrolyte Tolerance vs. Nonionic Octoxynols

Unlike nonionic octoxynol surfactants (e.g., Octoxynol-9, Triton X-100), entsufon sodium carries a permanent anionic charge from its sulfonate headgroup, conferring salt tolerance and compatibility with anionic and amphoteric co-surfactants . Nonionic octoxynols are reported to be 'much less sensitive to changes in solution conditions than anionics (sulfonates)' [1], meaning that entsufon sodium's ionic character provides a different operating window: it is preferred in high-electrolyte industrial environments (e.g., oilfield brines, hard water) where nonionics may cloud-point or lose solubility, but it is less tolerant of cationic additives due to charge incompatibility .

Anionic Surfactant Hard Water Tolerance Electrolyte Compatibility Salinity

Regulatory Concentration Ceiling: Short-Chain Octoxynol Safety Differentiation for Leave-On vs. Rinse-Off Products

The 2004 Cosmetic Ingredient Review (CIR) Expert Panel concluded that sodium octoxynol-2 ethane sulfonate, categorized as a short-chain octoxynol (≤8 EO), is safe in rinse-off products at any concentration but is restricted to ≤5% in leave-on cosmetic formulations [1]. In contrast, long-chain octoxynols (≥9 EO) were deemed safe as used in all cosmetic product categories without a leave-on concentration ceiling [1]. This differential regulatory outcome directly affects formulation design and procurement specifications for personal-care products.

Cosmetic Safety CIR Assessment Leave-On Concentration Octoxynol Regulation

Formulated Product Concentration Range in Marketed Cosmetics

Across marketed cosmetic products, octoxynol surfactants are used at concentrations ranging from 0.0008% to 25%, with the majority of products employing less than 5.0% [1]. This broad concentration range reflects the functional versatility of the octoxynol class, but the specific 5% leave-on ceiling for sodium octoxynol-2 ethane sulfonate [1] provides a quantitative procurement benchmark: sourcing this compound for leave-on applications requires verification that the final formulation falls within the ≤5% window, whereas rinse-off applications face no such ceiling.

Cosmetic Formulation Use Concentration Market Surveillance

Defensible Application Scenarios for Entsufon Sodium (CAS 2917-94-4) Based on Quantitative Evidence


Oilfield Drilling Mud Emulsifier and High-Salinity Dispersant

Edtrix 200SC, an industrial-grade entsufon sodium product, provides a surface tension of 32 mN/m and a contact angle of 54.5° at 0.1 wt% actives . Its heat stability and compatibility with anionic/amphoteric additives make it suitable for oil-in-water emulsification in drilling fluids where electrolyte-rich environments (formation brines) demand ionic surfactant tolerance . This scenario leverages the compound's measured surface energy and ionic nature, which together support stable emulsion formation under high-temperature, high-salinity conditions.

Acid Pickling and Alkaline Metal-Cleaning Formulations

The sulfonate headgroup provides entsufon sodium with hydrolytic stability across extreme pH that sulfate-based surfactants cannot match [1][2]. In acid pickling baths (pH < 2) and alkaline degreasing solutions (pH > 12), the C–S bond resists cleavage, maintaining surfactant activity and preventing formulation breakdown. This property is a class-level advantage of sulfonate surfactants over their sulfate analogs.

Rinse-Off Personal Care and Medicated Cleansers (pHisoDerm/pHisoHex Platform)

Entsufon sodium is the primary surfactant base in legacy medicated cleansers (e.g., pHisoHex, pHisoDerm) and antibacterial shampoos (e.g., Capitrol) [3][4]. In rinse-off formats, the compound faces no concentration ceiling, allowing formulators to optimize cleansing efficacy at levels above 5% [5]. Its compatibility with active pharmaceutical ingredients such as hexachlorophene and chloroxine further supports medical cleansing applications.

Leave-On Cosmetic Emulsions at ≤5% Loading

For leave-on cosmetic products, the CIR-imposed ≤5% concentration ceiling for short-chain octoxynol sulfonates defines the formulation window [5]. Within this constraint, entsufon sodium can serve as an emulsifying agent in creams and lotions where its anionic character and surface activity (32 mN/m at 0.1 wt%) contribute to product texture and stability, provided formulators verify the final concentration remains within the regulatory limit.

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